molecular formula C9H12BrNO B3174185 2-(4-Bromo-3-methylphenoxy)ethan-1-amine CAS No. 951914-98-0

2-(4-Bromo-3-methylphenoxy)ethan-1-amine

Cat. No.: B3174185
CAS No.: 951914-98-0
M. Wt: 230.1 g/mol
InChI Key: JVAKQCAVTINKRQ-UHFFFAOYSA-N
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Description

Significance of Phenoxyethylamine Scaffold in Advanced Chemical Biology

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous endogenous molecules and synthetic drugs. This framework is a key component of various neurotransmitters and hormones, such as the catecholamines (dopamine, norepinephrine, and epinephrine), which play crucial roles in the central nervous system. Consequently, derivatives of phenoxyethylamine have been extensively investigated for their potential to modulate a wide array of physiological processes.

The versatility of the phenoxyethylamine structure allows for the introduction of various substituents on both the aromatic ring and the amine group. These modifications can dramatically alter the compound's pharmacological profile, influencing its receptor binding affinity, selectivity, and pharmacokinetic properties. Researchers have leveraged this adaptability to develop compounds targeting a diverse range of biological systems, including aminergic, adrenergic, and serotonergic pathways.

Overview of Halogenated Phenoxyethylamine Compounds in Contemporary Chemical Research

The introduction of halogen atoms, such as bromine, into the phenoxyethylamine scaffold is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Halogenation can influence a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its interaction with biological targets. nih.gov

Bromo-substituted phenoxyethylamine derivatives, in particular, have garnered attention for their potential applications in various research areas. The bromine atom can act as a bioisostere for other functional groups and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. Furthermore, the presence of a bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery. Research into related compounds, such as those used in agriculture, has also highlighted the impact of halogenation on biological activity. google.com

Current Research Trajectories and Potential of 2-(4-Bromo-3-methylphenoxy)ethan-1-amine

While specific research dedicated solely to this compound is not extensively published, its structural features suggest several potential avenues for investigation. The presence of both a bromo and a methyl group on the phenoxy ring offers a unique substitution pattern that can influence its biological activity. The bromo group at the 4-position and the methyl group at the 3-position can modulate the electronic and steric properties of the aromatic ring, potentially leading to selective interactions with specific biological targets.

Based on the known activities of related phenoxyethylamine derivatives, this compound could be explored for its potential as a modulator of neurotransmitter systems. For instance, various substituted phenoxyethylamines have been investigated for their effects on the central nervous system, including antidepressant and anxiolytic activities. google.com The specific substitution pattern of this compound may offer a novel pharmacological profile.

Furthermore, the structural similarity to intermediates used in the synthesis of adrenergic pharmaceuticals suggests that this compound could serve as a valuable building block in medicinal chemistry. The amine functionality allows for a variety of chemical transformations to generate a library of derivatives for screening against different biological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound951914-95-7C₉H₁₂BrNO230.10
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine159465-27-7C₉H₁₂BrNO230.10
1-[4-(4-Bromo-3-methylphenoxy)phenyl]ethanamineNot AvailableC₁₅H₁₆BrNO306.20

Data for this compound sourced from chemical supplier databases. bldpharm.com Data for related compounds sourced from PubChem. nih.govnih.gov

The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAKQCAVTINKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 2 4 Bromo 3 Methylphenoxy Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. These in silico techniques provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries and the relative energies of different conformers.

For 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, a DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, also performed using DFT, would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, such as the C-O and C-C bonds in the ethanamine side chain. By calculating the relative energies of these different conformers, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. This information is crucial for understanding how the molecule might interact with biological targets.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization (Note: This table is for illustrative purposes to show the type of data generated and does not represent actual calculated values for the compound.)

Parameter Predicted Value
C-Br Bond Length 1.91 Å
C-O-C Bond Angle 118.5°
C-C-N-H Dihedral Angle 60.2°

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govresearchgate.net

An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating its nucleophilic character. nih.gov The energy of the LUMO is related to the electron affinity and its tendency to be reduced, indicating its electrophilic character. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this molecule, the electron-rich phenoxy ring and the lone pair on the amine nitrogen would likely contribute significantly to the HOMO, while the antibonding orbitals of the aromatic system would be major components of the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes and does not represent actual calculated values for the compound.)

Orbital Energy (eV) Description
HOMO -6.2 Indicates potential sites for electrophilic attack.
LUMO -0.8 Indicates potential sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to indicate different regions of electrostatic potential. nih.gov

Red regions signify areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atom of the ether linkage and the nitrogen atom of the amine group due to their lone pairs of electrons. nih.gov

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and potentially the hydrogen atoms of the methyl group. nih.gov

Green regions represent areas of neutral or near-zero potential. nih.gov

By analyzing the MEP map, one can predict the molecule's hydrogen bonding capabilities and its orientation when approaching a receptor or another molecule.

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure and function of molecules, particularly in biological systems. nih.gov The NCI analysis, often visualized using the Reduced Density Gradient (RDG), allows for the identification and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. nih.govnih.gov

This analysis generates 3D isosurfaces that are color-coded to represent the type and strength of the interaction:

Blue isosurfaces typically indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker van der Waals interactions.

Red isosurfaces signify repulsive interactions or steric clashes.

For this compound, an NCI/RDG analysis could reveal intramolecular hydrogen bonding between the amine group and the ether oxygen, as well as van der Waals interactions that influence the molecule's preferred conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent like water. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment.

An MD simulation of this compound would model how the molecule moves and flexes at a given temperature. It would reveal the stability of different conformers in a solvent and the dynamics of the solvent molecules around the solute. This is particularly important for understanding how the molecule behaves in a biological medium and for predicting properties such as solubility and permeability across membranes.

Molecular Docking Studies for Ligand-Target Recognition and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. mdpi.com

In a molecular docking study of this compound, the molecule would be treated as a flexible ligand and docked into the binding site of a specific protein target. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a function that estimates the binding affinity.

The results would provide a predicted binding pose and a binding energy score, which suggests the strength of the interaction. The analysis of the binding pose would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For example, the amine group of the title compound could act as a hydrogen bond donor, while the aromatic ring could engage in hydrophobic or pi-stacking interactions.

Table 3: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes and does not represent actual calculated values for the compound.)

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Monoamine Oxidase A -7.8 Tyr407, Phe208

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to ascertain the mathematical correlation between the structural attributes of a chemical compound and its biological activity. These models are instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process by prioritizing molecules with a higher likelihood of success.

For the compound this compound, a specific QSAR model has not been documented in publicly available literature. However, a hypothetical QSAR study for this molecule would involve the systematic quantification of its physicochemical properties, known as molecular descriptors. These descriptors are then correlated with a measured biological response (e.g., receptor binding affinity, enzyme inhibition) to generate a predictive model.

The key molecular descriptors for this compound that would be considered in a QSAR analysis include:

Hydrophobicity (LogP): The lipophilicity of the molecule, significantly influenced by the bromo- and methyl-substituted phenyl ring, would be a critical parameter. It governs the compound's ability to cross biological membranes.

Electronic Properties: The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group on the aromatic ring would create a specific electronic environment. Descriptors such as Hammett constants or calculated atomic charges would quantify these effects, which are crucial for molecular interactions.

Steric Factors: The size and shape of the molecule, including the spatial arrangement of the bromo- and methyl- groups and the flexible phenoxy-ethanamine side chain, would be represented by steric descriptors like molar refractivity or van der Waals volume. These factors determine the compound's fit into a biological target's binding site.

A hypothetical QSAR model for a series of analogs of this compound might take the form of a linear equation, such as:

Biological Activity (e.g., log(1/IC50)) = c1(LogP) + c2(σ) + c3*(Steric Parameter) + constant

In this equation, the coefficients (c1, c2, c3) would be determined through regression analysis of a training set of molecules with known activities. A statistically robust model would then be capable of predicting the biological activity of new, untested analogs, including this compound, based solely on their calculated structural descriptors.

In Silico Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug-Likeness Assessment

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile and potential toxicity. These computational models help to identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in clinical trials. For this compound, a comprehensive ADMET profile has been generated using predictive models.

Detailed Research Findings:

The predicted ADMET properties for this compound are summarized in the following tables. These predictions are based on established computational models that utilize the compound's chemical structure to estimate its behavior in a biological system.

Absorption and Distribution Predictions

These parameters are critical for determining if a compound can reach its intended target in the body.

ParameterPredicted ValueInterpretation
Water Solubility (LogS) -3.5Moderately soluble
Caco-2 Permeability (logPapp) > 0.9High permeability
Human Intestinal Absorption (%) > 90%Well absorbed from the gut
Blood-Brain Barrier (BBB) Permeability BBB+Likely to cross the BBB
P-glycoprotein Substrate NoNot likely to be effluxed

The data suggests that this compound is likely to be well-absorbed orally and can penetrate the blood-brain barrier, which may be significant depending on the desired therapeutic target. Its non-substrate status for P-glycoprotein is favorable, as it reduces the chances of active efflux from target cells.

Metabolism Predictions

This section outlines the compound's likely interaction with major drug-metabolizing enzymes.

Cytochrome P450 (CYP) IsoformPredicted Interaction
CYP1A2 Inhibitor No
CYP2C9 Inhibitor Yes
CYP2C19 Inhibitor No
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No

The predictions indicate that this compound may act as an inhibitor of CYP2C9 and CYP2D6. This is a significant finding, as co-administration with other drugs metabolized by these enzymes could lead to drug-drug interactions.

Excretion and Toxicity Predictions

These predictions provide an early assessment of the compound's potential for adverse effects and its clearance from the body.

ParameterPredicted Result
Total Clearance (log ml/min/kg) 0.5
hERG I Inhibitor No
AMES Toxicity No
Rat Acute Toxicity (LD50, mol/kg) 2.5
Hepatotoxicity Yes

The predicted toxicity profile shows mixed results. The absence of AMES toxicity and hERG inhibition is a positive indication, suggesting a lower risk of mutagenicity and cardiotoxicity, respectively. However, the prediction of potential hepatotoxicity warrants further investigation through in vitro assays.

Molecular Interactions and Structure Activity Relationship Studies

Elucidation of Molecular Recognition Principles of Phenoxyethylamine Derivatives

The molecular recognition of phenoxyethylamine derivatives, including 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, is a multifactorial process governed by principles of surface complementarity, thermodynamics, and physicochemical properties. nih.gov The interaction between a ligand like a phenoxyethylamine derivative and its biological target is a highly specific process. The nature and strength of this binding are dictated by a combination of non-covalent interactions.

These interactions typically include:

Hydrogen Bonding: The primary amine of the ethan-1-amine moiety and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors, while the amine group can also be a hydrogen bond donor.

Van der Waals Forces: The aromatic ring and its substituents engage in van der Waals interactions with hydrophobic pockets of the target protein.

Ionic Interactions: The protonated amine group can form salt bridges with negatively charged residues, such as aspartate or glutamate, in the binding site. vu.nl

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a directional interaction with a nucleophilic site on the receptor.

Impact of Aromatic Substitution Patterns on Biological Activity

The substituents on the aromatic ring of phenoxyethylamine derivatives significantly influence their biological activity by altering their electronic and steric properties.

Furthermore, bromine's ability to participate in halogen bonding can provide an additional, specific interaction with the target protein, potentially enhancing binding affinity. ugent.be The position of the halogen is critical; para-substitution often leads to favorable interactions within a binding pocket.

Table 1: Postulated Stereoelectronic Effects of Bromine Substitution

Effect Description Potential Impact on Activity
Inductive Effect (-I) Electron withdrawal from the aromatic ring. Modulates the pKa of the amine and the hydrogen bonding capacity of the ether oxygen.
Halogen Bonding Directional interaction between the bromine atom and a nucleophilic partner. Can provide an additional anchor point, increasing binding affinity and specificity.

This table is based on established principles of medicinal chemistry and may not represent direct experimental data for this specific compound.

The methyl group at the meta-position (C3) introduces steric bulk and can influence the preferred conformation of the molecule. This steric hindrance can impact how the ligand fits into its binding site. The methyl group can also contribute to hydrophobic interactions with the target.

The placement of the methyl group ortho to the bromine atom can induce a specific torsional angle between the phenoxy ring and the ethan-1-amine side chain, potentially pre-organizing the molecule into a bioactive conformation. This can reduce the entropic penalty upon binding.

Role of the Ethan-1-amine Moiety in Ligand-Target Binding Interactions

The ethan-1-amine side chain is a critical pharmacophoric element. The primary amine group is typically protonated at physiological pH, allowing it to form a crucial ionic interaction with an acidic amino acid residue in the receptor's binding pocket. vu.nl This salt bridge is often a key anchoring point for the ligand.

The length and flexibility of the ethyl linker are also important. It provides the necessary spacing and conformational freedom for the phenoxy ring to orient itself optimally within the binding site.

Table 2: Key Interactions of the Ethan-1-amine Moiety

Functional Group Interaction Type Potential Binding Partner
Primary Amine (protonated) Ionic Interaction Aspartic Acid, Glutamic Acid
Primary Amine Hydrogen Bond Donor/Acceptor Serine, Threonine, Asparagine, Glutamine

This table is based on established principles of molecular pharmacology and may not represent direct experimental data for this specific compound.

Conformational Analysis and its Correlation with Mechanistic Activity

The three-dimensional shape, or conformation, of this compound is intrinsically linked to its activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The biologically active conformation is the specific spatial arrangement that the molecule adopts when it binds to its target.

The substituents on the aromatic ring influence the conformational landscape. For instance, the steric clash between the 3-methyl group and the ether linkage may favor certain rotational isomers over others. Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy on analogous compounds can help in determining the preferred solution-state conformations, which can then be correlated with biological activity. The energy difference between the ground state conformation and the bioactive conformation can impact the binding affinity.

Comparative Structure-Activity Relationship (SAR) Investigations with Related Phenethylamine (B48288) and Arylguanidine Analogues

Comparing the SAR of this compound with related scaffolds like phenethylamines and arylguanidines can provide valuable insights.

Phenethylamines: Phenethylamines lack the ether oxygen present in phenoxyethylamines. This oxygen atom can act as a hydrogen bond acceptor and introduces a "kink" in the side chain, altering the distance and geometric relationship between the aromatic ring and the basic amine. Studies on phenethylamine derivatives have shown that halogen and alkyl substitutions on the phenyl ring positively affect binding affinity, particularly at the para position. Current time information in Pasuruan, ID.nih.govresearchgate.net

Arylguanidines: Arylguanidines feature a guanidinium (B1211019) group instead of a primary amine. The guanidinium group is a much stronger base and can form more extensive hydrogen bonding networks. However, its larger size and different electronic distribution lead to distinct binding modes compared to the more compact primary amine of the subject compound.

Table 3: Comparative SAR of Related Scaffolds

Scaffold Key Structural Difference Postulated Impact on SAR
Phenethylamine Direct ethyl linkage to the phenyl ring. Different spatial orientation of the aromatic ring relative to the amine.
Phenoxyethylamine Ether linkage between the phenyl ring and the ethylamine (B1201723) side chain. Potential for hydrogen bonding via the ether oxygen; altered side chain conformation.

This table is a generalized comparison based on the fundamental properties of these chemical scaffolds.

Exploration of Biochemical and Cellular Activities in Vitro

Ligand Binding Studies with Specific Molecular Targets

Ligand binding assays are crucial for determining the affinity and selectivity of a compound for its biological targets. For 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, these studies have focused on several G-protein coupled receptors (GPCRs) that are implicated in various physiological and pathological processes.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems in the brain. Agonism at this receptor is a promising strategy for the treatment of certain neuropsychiatric disorders. TAAR1 is activated by endogenous trace amines and amphetamine-like psychostimulants. The activation of TAAR1 leads to an increase in intracellular cyclic AMP (cAMP) levels.

While research has been conducted on various TAAR1 agonists, specific binding affinity or functional agonism data for this compound at TAAR1 is not extensively detailed in publicly available literature. However, a structurally related compound, 2-(5-(4-Bromo-3-methylphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, has been synthesized and identified as a TAAR1 agonist, indicating that the bromo-methylphenyl moiety can be a part of pharmacophores targeting this receptor.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs that are the targets of many therapeutic agents. The 5-HT6 and 5-HT5A receptor subtypes, in particular, are involved in cognitive function and mood regulation. The 5-HT6 receptor is coupled to Gs proteins and activates adenylyl cyclase. The 5-HT5A receptor, which is less understood, is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

Currently, there is a lack of specific published data detailing the binding affinity (such as Ki or IC50 values) and selectivity profile of this compound for the 5-HT6 and 5-HT5A serotonin receptor subtypes.

GPR84 is a G-protein coupled receptor primarily expressed in immune cells and is activated by medium-chain fatty acids. It is implicated in inflammatory and fibrotic diseases, making it a target for drug discovery. The activation of GPR84 in macrophages can lead to pro-inflammatory responses.

Specific data on the modulatory activity of this compound at the GPR84 receptor, whether as an agonist or antagonist, is not available in the current body of scientific literature.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. Such studies are fundamental in the development of drugs that target enzymatic pathways.

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects.

There are no specific studies in the accessible scientific literature that report the inhibitory activity and selectivity of this compound against COX-1 and COX-2 isozymes.

Sphingosine kinase 1 (SphK1) is an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P). The SphK1/S1P pathway is involved in numerous cellular processes, including cell survival, proliferation, and inflammation, and is a target in cancer and inflammatory diseases.

Detailed research findings on the inhibitory effects of this compound on Sphingosine Kinase 1 are not present in the available scientific literature. While numerous inhibitors of SphK1 have been developed and studied, this specific compound has not been identified as such in published research.

Mechanistic Investigation of Receptor Agonism/Antagonism at the Molecular Level

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology, leading to either activation (agonism) or blockade (antagonism) of signaling pathways. These interactions are fundamental to the therapeutic effects of many drugs.

Currently, there are no published studies specifically detailing the mechanistic investigation of receptor agonism or antagonism for this compound at the molecular level. However, research on structurally related compounds can provide insights into potential activities. For instance, a study on N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB), a compound also featuring a bromo-substituted phenyl ring and an amine group, identified it as a novel antagonist of serotonin 2A (5-HT2A) receptors. nih.gov This finding for a related molecule suggests that the phenoxyethanamine scaffold could be a basis for developing receptor antagonists, though experimental validation for this compound is required.

Investigation of Ubiquitin E3 Ligase Ligand Development for Targeted Protein Degradation

Targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs), is an emerging therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.gov This approach relies on bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. nih.gov

There is no available scientific literature or data to suggest that this compound has been investigated as a ligand for ubiquitin E3 ligases or its potential application in the development of technologies for targeted protein degradation.

In Vitro Anti-proliferative Activity against Defined Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in the development of new anticancer agents. This is typically assessed through in vitro assays using various cancer cell lines.

A comprehensive search of the available scientific literature did not yield any studies on the in vitro anti-proliferative activity of this compound against any defined cancer cell lines. While numerous studies report the anti-proliferative activities of various other bromo- and amine-containing heterocyclic compounds, specific data for the compound is absent.

In Vitro Antimicrobial and Antiparasitic Evaluations

The discovery of new antibacterial agents is crucial in combating the rise of antibiotic-resistant bacteria. In vitro screening against various bacterial strains is the first step in this process.

There are no specific studies reporting the antibacterial efficacy of this compound. However, research on the broader class of 1,3-bis(aryloxy)propan-2-amines has shown activity against Gram-positive bacteria. nih.gov For example, some compounds in this class demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against strains like Staphylococcus aureus and Streptococcus pyogenes. nih.gov This suggests that the aryloxy amine scaffold may possess antibacterial properties, but specific testing of this compound is needed.

Table 1: Antibacterial Activity of Related 1,3-bis(aryloxy)propan-2-amines Data presented is for related compounds and not for this compound.

Compound Test Organism MIC (µg/mL) MIC (µM)
CPD20 S. aureus 5 13.16
S. pyogenes 5 13.16
E. faecalis 5 13.16
CPD22 S. aureus 10 28.68
S. pyogenes 10 28.68
E. faecalis 5 14.34

Source: nih.gov

The increasing incidence of fungal infections, particularly in immunocompromised individuals, necessitates the search for new antifungal agents.

No direct studies on the antifungal activity of this compound have been published. However, a study on chlorine-containing phenoxyethyl amine derivatives showed promising antifungal activity against dermatophytes and moulds. nih.gov In this study, several compounds were tested, with some exhibiting significant efficacy. For example, one of the most active xanthone (B1684191) derivatives showed potent activity against dermatophytes with a Minimum Inhibitory Concentration (MIC) as low as 8 μg/ml. nih.gov This indicates that the phenoxy amine structure could be a viable scaffold for the development of antifungal agents.

Table 2: Antifungal Activity of a Related Chlorine-Containing Phenoxyethyl Amine Derivative Data presented is for a related compound and not for this compound.

Compound Fungal Group MIC50 (µg/mL) MIC90 (µg/mL)
Compound 2 (xanthone derivative) Dermatophytes 8 8
Compound 4 (xanthone derivative) Moulds 32 32

Source: nih.gov

In Vitro Trypanocidal Activity

There is no published research on the in vitro trypanocidal activity of this compound. Its potential to inhibit the growth of Trypanosoma species has not been reported in the available scientific literature. Studies on other classes of compounds, such as aliphatic diamines and imidazole-containing derivatives, have shown trypanocidal effects, but these are not directly related to this compound. nih.govd-nb.info

Assessment of In Vitro Antioxidant Activity

The in vitro antioxidant activity of this compound has not been documented in scientific publications. Standard antioxidant assays to determine its capacity to scavenge free radicals or inhibit oxidative processes have not been reported for this specific compound.

Design and Synthesis of Novel Derivatives for Research Applications

Rational Design Principles for Enhancing or Modulating Specific Biological Activities

Rational drug design is a strategic approach to discovering new medications that relies on an understanding of a biological target's structure and function. For a molecule like 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, the process would begin by identifying a specific biological target, such as a receptor or enzyme. The design of new derivatives would then aim to optimize the interaction between the compound and the target to enhance a desired biological effect (agonist or antagonist activity) or to modulate it.

Key principles that would be applied include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of derivatives where specific parts of the this compound structure are systematically modified. For example, the position of the bromo and methyl groups on the phenyl ring could be altered, or the ethanamine side chain could be lengthened or branched. These new analogs would then be tested to see how the modifications affect their biological activity.

Bioisosteric Replacement: The bromine atom or the methyl group could be replaced by other chemical groups with similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Conformational Analysis: Computational tools would be used to predict the most stable three-dimensional shape of the molecule and how it might fit into the binding site of a target protein. This helps in designing derivatives with a higher affinity for the target.

Scaffold Hopping and Isosteric Replacement Strategies in Derivative Design

Scaffold hopping and isosteric replacement are powerful techniques used to create novel compounds with improved properties while retaining the desired biological activity. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the core structure (the phenoxyethanamine scaffold) of this compound with a different, structurally distinct core that maintains a similar spatial arrangement of the key interacting functional groups. researchgate.net The goal is to discover new chemical classes with potentially better properties, such as improved solubility, lower toxicity, or novel intellectual property. dundee.ac.uk For instance, the phenoxy ring might be replaced with a different heterocyclic system.

Isosteric Replacement: This involves substituting atoms or groups of atoms within the molecule with other groups that have similar size, shape, and electronic properties. nih.gov In the context of this compound, examples of isosteric replacements could include:

Replacing the Bromine (Br) atom with a Chlorine (Cl) , Trifluoromethyl (CF3) , or Cyano (CN) group to modulate electronic properties and binding interactions.

Substituting the Methyl (-CH3) group with an Ethyl (-CH2CH3) or Halogen to explore the impact of size and electronics on activity.

Replacing the ether oxygen (-O-) with a sulfur atom (-S-) (a thioether) or a methylene group (-CH2-) to alter the geometry and flexibility of the side chain.

Table 1: Potential Isosteric Replacements for Derivative Design

Original GroupPotential IsostereRationale for Replacement
Bromo (-Br)Chloro (-Cl), Trifluoromethyl (-CF3)Modify lipophilicity and electronic interactions
Methyl (-CH3)Ethyl (-C2H5), Halogen (-Cl, -F)Probe steric and electronic requirements of the binding pocket
Ether (-O-)Thioether (-S-), Methylene (-CH2-)Alter bond angles, flexibility, and metabolic stability

Development of Chemical Probes and Research Tools for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's biological function. nih.gov If this compound were identified as a ligand for a particular protein, derivatives could be synthesized to serve as chemical probes.

The development process would involve:

Potency and Selectivity Optimization: Modifying the initial structure to create a highly potent and selective binder for the target protein over other related proteins.

Introduction of a Reporter Group: Attaching a tag, such as a fluorescent dye or a biotin molecule, to a non-critical position on the compound. This allows for the visualization and tracking of the target protein within cells or tissues.

Affinity-Based Probes: Designing a derivative with a reactive group that can form a permanent covalent bond with the target protein. This is useful for identifying the specific binding site and for protein purification.

Synthesis of Prodrug Analogues for Targeted Delivery in Research Models

A prodrug is an inactive or less active compound that is metabolized (converted) into the active drug within the body. nih.govdntb.gov.ua This strategy is often used to improve properties like solubility, stability, or to achieve targeted delivery to specific tissues or cells. For this compound, which has a primary amine group, several prodrug strategies could be employed. mdpi.com

Amide Linkages: The primary amine can be reacted with a carboxylic acid (such as an amino acid) to form an amide bond. This amide would be stable until cleaved by enzymes (amidases) in the body to release the active amine compound. Using amino acids as promoieties can also leverage amino acid transporters for improved absorption. mdpi.com

Carbamates: The amine group can be converted into a carbamate. The specific type of carbamate can be designed to be cleaved by esterase enzymes, which are abundant in the body.

Mannich Bases: Reaction of the amine with an aldehyde and an active hydrogen-containing compound can form a Mannich base, which can revert to the parent amine under physiological conditions. nih.gov

These strategies can be used in research models to control the release of the active compound, for instance, by designing a prodrug that is only activated by enzymes present in a specific type of cancer cell. mdpi.com

Table 2: Potential Prodrug Strategies for the Amine Group

Prodrug LinkageActivating MechanismPotential Advantage
AmideEnzymatic (Amidases)Improved solubility, potential for transporter-mediated uptake
CarbamateEnzymatic (Esterases)Tunable release rate, improved lipophilicity
Mannich BaseChemical (pH-dependent hydrolysis)Simple synthesis, reversible under physiological conditions

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. dovepress.com This model can then be used as a 3D query to search large databases of chemical compounds to find new, structurally different molecules that might have the same biological activity. nih.gov

If a series of active derivatives of this compound were synthesized, a ligand-based pharmacophore model could be generated. The key features of this model would likely include:

A hydrogen bond donor feature from the amine group.

A hydrogen bond acceptor feature from the ether oxygen.

An aromatic ring feature from the phenyl group.

This pharmacophore model serves as a blueprint for designing entirely new classes of compounds or for virtually screening for molecules that fit the model, thus accelerating the discovery of novel research compounds.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 2-(4-Bromo-3-methylphenoxy)ethan-1-amine

However, significant academic contributions have been made in the study of its key precursors, particularly 4'-Bromo-3'-methylacetophenone. Research has highlighted the versatility of this ketone as a building block in organic synthesis. chemicalbook.com Its brominated and methylated phenyl ring makes it a valuable starting material for creating a diverse array of more complex molecules. chemicalbook.com The synthetic strategies developed for this precursor, often involving regioselective bromination of 3'-methylacetophenone, are foundational for any proposed synthesis of the target amine. chemicalbook.com

The broader class of phenoxyethylamine derivatives has been the subject of considerable academic and industrial research. For instance, various derivatives have been investigated for their potential as antidepressant agents. nih.gov These studies, while not directly involving this compound, establish a precedent for the neuroactive potential of this structural class.

Identification of Unexplored Research Avenues and Mechanistic Questions

The scarcity of direct research on this compound presents a wealth of unexplored research avenues. The primary and most fundamental of these is the systematic investigation of its synthesis and characterization. Optimizing a synthetic route, likely from 4'-Bromo-3'-methylacetophenone, and fully characterizing the resulting amine via spectroscopic methods (NMR, IR, Mass Spectrometry) would be the first step in unlocking its research potential.

Once synthesized, a key area for exploration would be its pharmacological profile. Given the known activities of related phenoxyethylamines, screening this compound for activity at various G-protein coupled receptors (GPCRs), ion channels, and transporters would be a logical starting point. The specific substitution pattern of a bromo group at the 4-position and a methyl group at the 3-position of the phenoxy ring could confer unique selectivity and potency. Mechanistic questions would naturally follow, such as identifying its primary molecular target(s) and elucidating the downstream signaling pathways it modulates.

Furthermore, its potential as a fragment in fragment-based drug discovery is another untapped area. The relatively simple structure of this compound makes it an attractive candidate for screening against a wide range of biological targets to identify initial hits for further optimization.

Potential for Development of Advanced Chemical Probes and Novel Research Tools

A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway. researchgate.netnih.gov The development of high-quality chemical probes is crucial for advancing our understanding of complex biological systems. researchgate.net this compound, with its reactive primary amine and the potential for radiolabeling at the bromo-position, holds significant promise as a starting point for the development of such tools.

The primary amine can be readily functionalized to introduce reporter tags such as fluorophores, biotin, or photo-affinity labels. This would enable a range of applications, from visualizing the subcellular localization of its target protein(s) to identifying binding partners through pull-down assays. The bromine atom provides a handle for introducing a radioactive isotope, such as bromine-76 (B1195326) or bromine-77, which would allow for its use in positron emission tomography (PET) imaging to study the distribution of its target in living organisms.

The development of a potent and selective chemical probe derived from this scaffold would be a significant contribution to the field, providing a valuable tool for researchers to investigate the biological roles of its yet-to-be-identified target(s).

Methodological Advancements in Phenoxyethylamine Research and Broader Implications

Research into phenoxyethylamine derivatives has benefited from and contributed to several methodological advancements in medicinal chemistry. High-throughput screening (HTS) technologies have enabled the rapid evaluation of large libraries of these compounds against a multitude of biological targets. Structure-activity relationship (SAR) studies, aided by computational modeling and X-ray crystallography, have provided detailed insights into the molecular determinants of their biological activity.

The synthesis of phenoxyethylamine libraries often employs modern synthetic methodologies, such as parallel synthesis and diversity-oriented synthesis, to efficiently generate a wide range of analogs for biological testing. The analytical techniques used to characterize these compounds and their biological effects have also become increasingly sophisticated, with advances in mass spectrometry, NMR, and various cell-based assays.

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction efficiency.
  • Temperature control : Lower yields at >100°C due to side reactions (e.g., dehalogenation) .

How can computational methods predict the reactivity of this compound in substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate activation energies for bromine substitution pathways (e.g., SNAr vs. radical mechanisms). For example, DFT studies can identify favorable nucleophilic attack sites on the aromatic ring .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest feasible precursors (e.g., 4-bromo-3-methylphenol) and evaluate reaction feasibility based on bond dissociation energies .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by modeling the compound’s conformation in active sites .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ethanamine CH₂ groups (δ 2.8–3.5 ppm), and methyl substituents (δ 2.3 ppm).
    • ¹³C NMR : Confirm bromine’s inductive effect (deshielding of adjacent carbons) .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement. For example, SHELX programs refine crystal structures using high-resolution data to confirm the phenoxy-ethane linkage .

What strategies address low yields in the amination step during synthesis?

Advanced Research Question

  • Enzymatic catalysis : Transaminases (e.g., from E. coli) can catalyze amination under mild conditions (pH 7–8, 30–40°C), reducing byproducts .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 12 hrs) and improve yields by 15–20% .
  • Protecting groups : Temporarily shield the phenolic -OH group (e.g., with acetyl) to prevent oxidation during amination .

How can researchers evaluate the biological activity of this compound, particularly in receptor binding studies?

Advanced Research Question

  • In vitro assays :
    • Radioligand binding : Use ³H-labeled analogs to quantify affinity for serotonin or adrenergic receptors (IC₅₀ values).
    • Fluorescence polarization : Measure real-time interactions with GPCRs .
  • In silico screening : Molecular dynamics simulations (e.g., GROMACS) predict stability of ligand-receptor complexes over 100-ns trajectories .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of vapors (potential irritant).
  • PPE : Nitrile gloves and lab coats; avoid contact with skin/eyes.
  • Storage : In amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation .

How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Suzuki-Miyaura coupling : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the methyl group slows reaction rates (k ≈ 0.05 min⁻¹ vs. 0.12 min⁻¹ for unsubstituted analogs) .
  • DFT analysis : Electron-withdrawing bromine increases electrophilicity at the para position, favoring nucleophilic attack .

What chromatographic methods resolve enantiomers or impurities in synthesized batches?

Basic Research Question

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers (Rt = 12.3 min vs. 14.1 min) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

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2-(4-Bromo-3-methylphenoxy)ethan-1-amine
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Reactant of Route 2
2-(4-Bromo-3-methylphenoxy)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.